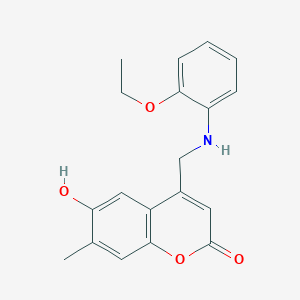

4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one

CAS No.: 859112-52-0

Cat. No.: VC4255401

Molecular Formula: C19H19NO4

Molecular Weight: 325.364

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 859112-52-0 |

|---|---|

| Molecular Formula | C19H19NO4 |

| Molecular Weight | 325.364 |

| IUPAC Name | 4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-methylchromen-2-one |

| Standard InChI | InChI=1S/C19H19NO4/c1-3-23-17-7-5-4-6-15(17)20-11-13-9-19(22)24-18-8-12(2)16(21)10-14(13)18/h4-10,20-21H,3,11H2,1-2H3 |

| Standard InChI Key | XUDWCPVMNXGEQO-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O |

Introduction

4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone (coumarin) family, which is widely recognized for its diverse biological and pharmacological activities. The compound is identified by PubChem CID 1807239 and has the molecular formula with a molecular weight of 325.4 g/mol .

This compound is structurally characterized by a chromenone core substituted with functional groups, including a hydroxyl group at position 6, a methyl group at position 7, and an aminomethyl group linked to a 2-ethoxyphenyl moiety at position 4. Its systematic IUPAC name is 4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-methylchromen-2-one .

Synthesis Pathways

While specific synthesis pathways for this compound are not detailed in the literature provided, chromenone derivatives are typically synthesized through multi-step organic reactions involving:

-

Coumarin Formation: Coumarins like the chromenone core are often synthesized via Pechmann condensation or Knoevenagel condensation.

-

Substitution Reactions: Functionalization of the coumarin core with hydroxyl, methyl, and aminomethyl groups.

-

Amination and Alkylation: Incorporation of the 2-ethoxyphenyl group through nucleophilic substitution or reductive amination.

Further experimental details would require consulting specific research articles or experimental protocols.

Pharmacological Potential

Coumarin derivatives, including chromenones, are known for their broad spectrum of biological activities:

-

Antioxidant Activity: Hydroxyl groups in the structure contribute to free radical scavenging.

-

Anti-inflammatory Properties: Chromenones often inhibit pro-inflammatory mediators.

-

Anticancer Potential: Coumarins have been reported to target topoisomerase enzymes and induce apoptosis in cancer cells .

-

Antimicrobial Effects: These compounds may disrupt microbial cell membranes or inhibit enzyme function.

Although no direct pharmacological data for this specific compound were found, its structural similarity to other bioactive coumarins suggests similar applications.

Analytical Characterization

The compound's structure can be confirmed using standard analytical techniques:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifies hydrogen and carbon environments. |

| Mass Spectrometry | Confirms molecular weight and fragmentation. |

| UV Spectroscopy | Characterizes chromophore-related properties. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume